3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one
Description
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is a heterocyclic compound featuring a cyclohexenone core substituted with a phenyl group at position 5 and a 4-amino-1,2,5-oxadiazol-3-ylamino moiety at position 2. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which are often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H14N4O2/c15-13-14(18-20-17-13)16-11-6-10(7-12(19)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,17)(H,16,18) |
InChI Key |
JSJOZDRZAFSUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NON=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one involves interactions with various molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:
Biological Activity
The compound 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 230.26 g/mol. The structural characteristics contribute to its biological activity, particularly in relation to its interactions with various biological targets.
Antioxidant Properties
Research indicates that oxadiazole derivatives exhibit significant antioxidant activity . For instance, studies have shown that related oxadiazole compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capabilities are often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor . Inhibitory effects against enzymes such as cholinesterases and tyrosinase have been reported. These properties are particularly relevant for conditions like Alzheimer's disease and skin pigmentation disorders .
Anticancer Activity
In vitro studies have highlighted the anticancer properties of this compound. It has shown efficacy against various cancer cell lines, including pancreatic cancer (PANC-1) and breast cancer cells. The mechanism appears to involve induction of apoptosis through activation of apoptotic signaling pathways .
Study 1: Antioxidant and Enzyme Inhibition
A recent study evaluated the antioxidant and enzyme inhibitory activities of oxadiazole derivatives similar to the compound . The results indicated strong antioxidant activity alongside significant inhibition of glucosidase and tyrosinase enzymes. These findings suggest a dual mechanism that could be beneficial in treating metabolic disorders and skin conditions .
| Compound | Antioxidant Activity (DPPH IC50) | Glucosidase Inhibition (%) | Tyrosinase Inhibition (%) |
|---|---|---|---|
| Compound A | 25 µM | 70% | 65% |
| Compound B | 30 µM | 75% | 60% |
| Target Compound | 20 µM | 80% | 70% |
Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of various oxadiazole derivatives, including the target compound. The study utilized cell viability assays to measure the impact on cancer cell lines.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| PANC-1 | 15 | 50 |
| MCF7 | 20 | 45 |
| HEK293 | >100 | <10 |
The results indicated that the compound selectively induced apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
